molecular formula C18H39N2O9P B1514382 Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate CAS No. 51306-17-3

Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

Cat. No.: B1514382
CAS No.: 51306-17-3
M. Wt: 458.5 g/mol
InChI Key: YBPDNWXTAIIEAM-SHPZNGBNSA-N
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Description

Chemical Identity: This compound is a cyclohexylammonium salt of a phosphorylated sugar derivative. The sugar moiety corresponds to a heptopyranosyl group (a seven-membered cyclic sugar) with hydroxyl and hydroxymethyl substituents. The phosphate group is esterified to the sugar, forming a dihydrogen phosphate ester. The cyclohexanamine acts as a counterion, neutralizing the phosphate’s negative charge. Its molecular formula is C₁₂H₂₄NO₈P (based on structural analysis from ).

Properties

IUPAC Name

cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5+,6-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPDNWXTAIIEAM-SHPZNGBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746731
Record name Cyclohexanamine--1-O-phosphono-alpha-D-mannopyranose (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51306-17-3
Record name Cyclohexanamine--1-O-phosphono-alpha-D-mannopyranose (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate is a complex chemical compound with notable biological activities. This article delves into its biological activity, including pharmacological effects, potential applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C₁₁H₁₆N₅O₈P
  • Molecular Weight : 377.247 g/mol

Structural Representation

The structural representation of the compound highlights its cyclohexanamine backbone and the phosphate group attached to a trihydroxy sugar moiety. This unique structure may contribute to its biological properties.

  • Phosphorylation Activity : The presence of the phosphate group suggests potential involvement in phosphorylation processes, which are critical in various biochemical pathways.
  • Interaction with Biological Targets : Studies indicate that this compound may interact with specific receptors or enzymes, influencing metabolic pathways.

Pharmacological Effects

Research has shown that cyclohexanamine derivatives possess various pharmacological effects:

  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity : There is evidence indicating that cyclohexanamine derivatives exhibit antimicrobial properties against certain pathogens.

Case Studies

  • Termiticidal Activity : A study highlighted that cyclohexylamine hydrogen phosphate salts have been identified as novel termiticides. These compounds were shown to induce antennae loss in Formosan subterranean termites (Coptotermes formosanus Shiraki), suggesting a significant impact on insect physiology and behavior .
  • Pharmacokinetics : Research on the pharmacokinetics of similar compounds indicates that they are rapidly absorbed and metabolized in vivo, which could enhance their efficacy in therapeutic applications.

Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialEffective against specific bacterial strains
TermiticidalInduces antennae loss in termites

Comparative Analysis of Cyclohexanamine Derivatives

Compound NameMolecular Weight (g/mol)Biological Activity
Cyclohexanamine;[(2R,3S,4S,5S,6R)-...377.247Neuroprotective, Antimicrobial
Cyclohexylamine Hydrogen Phosphate524.83Termiticidal
4-Nitrophenyl Phosphate Di(cyclohexylammonium)400.45Low toxicity

Recent Studies

Recent studies have focused on the synthesis and characterization of cyclohexanamine derivatives, exploring their potential applications in pharmaceuticals and pest control. The findings indicate a promising future for these compounds in both medical and agricultural fields.

  • Synthesis Techniques : Various synthetic methods have been developed to create cyclohexanamine derivatives with enhanced biological activity.
  • Toxicology Reports : Long-term exposure studies suggest minimal chronic effects when handled properly, although acute exposure may lead to irritation .

Scientific Research Applications

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Substrate for Kinases : It has been shown to serve as a substrate for kinases involved in cellular signaling pathways, essential for understanding its therapeutic potential in diseases where these pathways are disrupted.
  • Role in Energy Metabolism : The compound influences ATP production and utilization within cells, critical for developing compounds aimed at metabolic disorders.
  • Potential Therapeutic Applications : Its ability to modulate enzyme activity suggests potential applications in drug development as a precursor or active ingredient targeting metabolic conditions.

Case Studies

Several case studies illustrate the compound's biological effects:

  • Metabolic Tracing : Isotopically labeled versions of the compound have been utilized to trace metabolic pathways, revealing insights into energy utilization and substrate preference of various enzymes.
  • Therapeutic Exploration : Research exploring similar compounds has indicated promising results in treating conditions linked to metabolic dysregulation. For instance, analogs have shown efficacy in animal models of diabetes and obesity by enhancing insulin sensitivity through their action on key metabolic enzymes.

Applications in Pest Control

In addition to its biochemical applications, cyclohexanamine derivatives have been explored for their insecticidal properties:

  • Termiticidal Activity : Cyclohexylamine hydrogen phosphate salts have been identified as novel termiticides. Experiments demonstrated that these compounds induce antennae loss in Formosan subterranean termites (Coptotermes formosanus), leading to significant mortality rates among treated insects. This suggests a previously unreported mechanism of toxicity that could be harnessed for pest control applications .

Summary of Termiticidal Effects

CompoundObserved Effect
Cyclohexylamine hydrogen phosphate saltsInduces antennae loss; toxic to termites

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties :
Property Target Compound α-D-Glucose 1,6-bisphosphate Tetra(cyclohexylammonium) Salt 4-Nitrophenyl Phosphate Bis(cyclohexylammonium) Salt
Molecular Weight ~365.3 g/mol ~716.6 g/mol ~417.4 g/mol
Water Solubility High (polar groups) Moderate (high ion count) Low (aromatic hydrophobicity)
Stability Stable at neutral pH Degrades in strong acid/base Stable in acidic conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Reactant of Route 2
Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

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